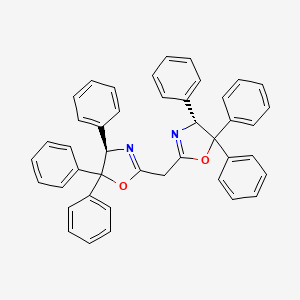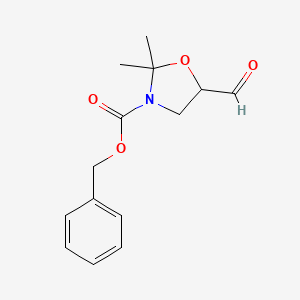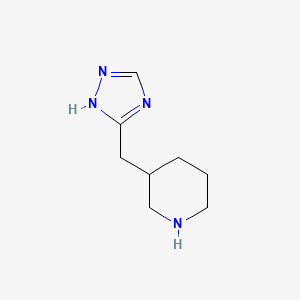
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.8. This sulfonyl chloride derivative is known for its versatility in various chemical applications, offering a clear, pale liquid form .
Preparation Methods
The synthesis of 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride involves several steps. The primary synthetic route includes the reaction of 2-methylcyclohexanol with butane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product’s formation . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and biochemical assays . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and properties. For example, methanesulfonyl chloride is often used in the synthesis of sulfonamides, while benzenesulfonyl chloride is employed in the production of sulfonate esters . The unique structure of this compound offers distinct advantages in certain chemical reactions and applications .
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
4-(2-methylcyclohexyl)oxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10-6-2-3-7-11(10)15-8-4-5-9-16(12,13)14/h10-11H,2-9H2,1H3 |
InChI Key |
IXJQWKGHNVQZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)

![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)

![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)

![2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)




![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)

